molecular formula C6H6Cl2N2 B2958085 4,6-Dichloro-N-methylpyridin-2-amine CAS No. 1823874-30-1

4,6-Dichloro-N-methylpyridin-2-amine

Cat. No. B2958085
CAS RN: 1823874-30-1
M. Wt: 177.03
InChI Key: VEWVNPPNXYLUPE-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-methylpyridin-2-amine is a chemical compound with the CAS Number: 1823874-30-1 . It has a molecular weight of 177.03 and its molecular formula is C6H6Cl2N2 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a solid substance .


Physical And Chemical Properties Analysis

4,6-Dichloro-N-methylpyridin-2-amine is a solid substance . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Antihypertensive Activity

4,6-Dichloro-N-methylpyridin-2-amine derivatives exhibit significant antihypertensive activity. One study evaluated a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including compounds structurally related to 4,6-Dichloro-N-methylpyridin-2-amine. These compounds demonstrated effective blood pressure lowering in hypertensive rats (Bennett et al., 1981).

Aminopyridine Ligands in Ruthenium(II) Complexes

4,6-Dichloro-N-methylpyridin-2-amine can be used in the palladium-catalyzed amination of chloro-terpyridines. This process creates aminated ligands for ruthenium(II) polypyridyl complexes, indicating its utility in coordination chemistry and complex formation (Johansson, 2006).

Synthesis of Bioactive Compounds

This compound is crucial in synthesizing 2-aminopyridines, which are key structural cores of bioactive natural products and medicinally important compounds. The synthesis methods involving 2,6-dibromopyridine and various amines, including 4,6-Dichloro-N-methylpyridin-2-amine, highlight its importance in creating valuable synthetic targets (Bolliger et al., 2011).

Stabilization in Metal Complexes

This compound acts as a ligand in the synthesis of trialkyltantalum complexes, contributing to the stabilization of these complexes. Its involvement in the complex formation process is essential for understanding the coordination chemistry of these metal complexes (Noor et al., 2006).

Polymerization Catalyst

4,6-Dichloro-N-methylpyridin-2-amine derivatives are used as catalysts in the polymerization of important chemical substances. For example, they have been utilized in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether), showcasing their role in polymer chemistry (Kim et al., 2018).

Intercalation in Titanium Hydrogen Phosphate

Some derivatives of 4,6-Dichloro-N-methylpyridin-2-amine can be intercalated into α-titanium hydrogen phosphate. This process is significant in the field of materials science, indicating potential applications in catalysis or material modification (Nunes & Airoldi, 1999).

Inhibiting Metal Corrosion

4,6-Dichloro-N-methylpyridin-2-amine derivatives have shown effectiveness in inhibiting the corrosion of metals like mild steel. This application is vital in industrial processes, particularly in protecting metal infrastructure and equipment (Mert et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4,6-dichloro-N-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-9-6-3-4(7)2-5(8)10-6/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWVNPPNXYLUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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